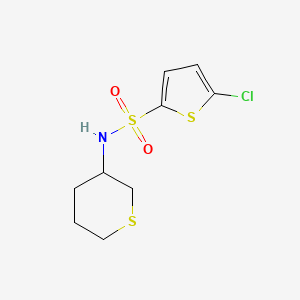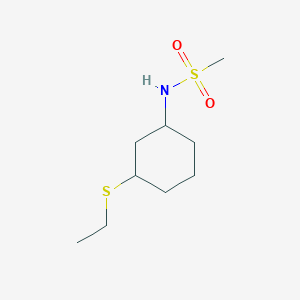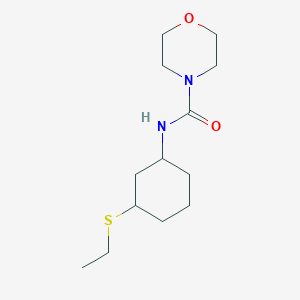
N-(4-cyclobutyloxy-3-fluorophenyl)-3-methylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyclobutyloxy-3-fluorophenyl)-3-methylpyrrolidine-1-carboxamide, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of vigabatrin, an antiepileptic drug that inhibits the activity of the enzyme GABA transaminase. CPP-115 has been shown to have similar effects on GABA transaminase, making it a promising candidate for the treatment of various neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of N-(4-cyclobutyloxy-3-fluorophenyl)-3-methylpyrrolidine-1-carboxamide is related to its inhibition of GABA transaminase. This enzyme is responsible for the breakdown of the neurotransmitter GABA, which is involved in the regulation of neuronal activity. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, leading to a decrease in neuronal activity and an overall calming effect.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, as well as to decrease the levels of glutamate, another neurotransmitter that is involved in the regulation of neuronal activity. It has also been shown to have anti-inflammatory effects and to modulate the activity of various ion channels in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-cyclobutyloxy-3-fluorophenyl)-3-methylpyrrolidine-1-carboxamide for lab experiments is its specificity for GABA transaminase. This allows researchers to investigate the role of this enzyme in various neurological and psychiatric disorders. However, this compound is also relatively expensive and difficult to synthesize, which can limit its use in some experiments.
Future Directions
There are several potential future directions for research on N-(4-cyclobutyloxy-3-fluorophenyl)-3-methylpyrrolidine-1-carboxamide. One area of interest is its potential use in the treatment of addiction, particularly cocaine addiction. Another area of interest is its potential use in the treatment of anxiety disorders, such as generalized anxiety disorder and post-traumatic stress disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications in various disorders.
Synthesis Methods
N-(4-cyclobutyloxy-3-fluorophenyl)-3-methylpyrrolidine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of various reagents and solvents. The exact method of synthesis is beyond the scope of this paper, but it has been described in detail in several scientific publications.
Scientific Research Applications
N-(4-cyclobutyloxy-3-fluorophenyl)-3-methylpyrrolidine-1-carboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and antipsychotic effects in animal models. It has also been investigated for its potential use in the treatment of addiction, particularly cocaine addiction.
Properties
IUPAC Name |
N-(4-cyclobutyloxy-3-fluorophenyl)-3-methylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-11-7-8-19(10-11)16(20)18-12-5-6-15(14(17)9-12)21-13-3-2-4-13/h5-6,9,11,13H,2-4,7-8,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPIJJVEHUEBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C(=O)NC2=CC(=C(C=C2)OC3CCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B7584723.png)

![4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile](/img/structure/B7584731.png)
![2-[(3,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584735.png)
![2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584745.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7584749.png)
![2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7584755.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide](/img/structure/B7584765.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7584768.png)
